molecular formula C13H18N2O3 B2384283 benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate CAS No. 75801-52-4

benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate

Cat. No.: B2384283
CAS No.: 75801-52-4
M. Wt: 250.298
InChI Key: FABGDABUBWEOOQ-UHFFFAOYSA-N
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Description

Benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate is a versatile chemical compound used extensively in scientific research. It is known for its unique properties and diverse applications, making it a valuable asset in various fields of study.

Synthetic Routes and Reaction Conditions:

    Amination (Carboxylation) or Rearrangement: This method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

    Copper-Catalyzed Cross-Coupling: This environmentally friendly approach involves the reaction of amines with alkoxycarbonyl radicals generated from carbazates, providing carbamates under mild conditions.

    Hofmann Rearrangement: An efficient one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides provides methyl and benzyl carbamates in high yields in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide.

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, acids, bases.

Major Products Formed:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a protecting group for amines.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate involves its role as a protecting group for amines. It can be installed and removed under relatively mild conditions. For example, the t-butyloxycarbonyl (Boc) protecting group can be removed with strong acid (trifluoroacetic acid) or heat, while the carboxybenzyl (CBz) group can be removed using catalytic hydrogenation (Pd-C, H2) .

Comparison with Similar Compounds

  • Benzyl carbamate
  • Methyl carbamate
  • Ethyl carbamate

Comparison:

  • Benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to act as a protecting group for amines under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

benzyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(12(16)15(2)3)14-13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABGDABUBWEOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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